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molecular formula C20H22O5 B8813374 Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)-2-methylpropanoate CAS No. 328919-31-9

Ethyl 2-(4-(benzyloxy)-2-formylphenoxy)-2-methylpropanoate

Cat. No. B8813374
M. Wt: 342.4 g/mol
InChI Key: VUPMMGFDFRPPDE-UHFFFAOYSA-N
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Patent
US07282501B2

Procedure details

5-Benzyloxy-2-hydroxy-benzaldehyde (Kappe, T.; Witoszynskyj, T. Arch. Pharm., 1975, 308 (5), 339-346) (169 g, 741 mmol), ethyl bromoisobutyrate (164 mL, 1.11 mol), and cesium carbonate (240 g, 741 mmol) in dry DMF (600 mL) were heated at 80° C. for 15 h. Additional cesium carbonate (5 g) and ethyl bromoisobutyrate (20 mL) were added, and the reaction mixture was heated for 6 h. The reaction mixture was cooled, diluted with EtOAc (4 L), and washed with water (3×2 L). The organic layer was dried (Na2SO4) and concentrated to a brown oil. The crude product was recrystallized from EtOAc (150 mL) with hexanes until turbid to give the title compound as a pale yellow solid (210 g, 83%): mp 65° C.; 1H NMR (400 MHz, CDCl3) δ 1.24 (t, 3H, J=7.1 Hz), 1.62 (s, 6H), 4.23 (q, 2H, J=7.1 Hz), 6.81 (d, 1H, J=8.8 Hz), 7.10 (dd, 1H, J=4.6, 9.0 Hz), 7.30-7.43 (m, 6H); MS (ES) m/e 343.1 [M+1].
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
164 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
5 g
Type
catalyst
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([OH:17])=[C:13]([CH:16]=1)[CH:14]=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[C:19]([CH3:26])([CH3:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.CCOC(C)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>[CH2:23]([O:22][C:20](=[O:21])[C:19]([O:17][C:12]1[CH:11]=[CH:10][C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:16][C:13]=1[CH:14]=[O:15])([CH3:26])[CH3:25])[CH3:24] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
169 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C=O)C1)O
Name
Quantity
164 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
cesium carbonate
Quantity
240 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4 L
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
cesium carbonate
Quantity
5 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with water (3×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from EtOAc (150 mL) with hexanes until turbid

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C)(C)OC1=C(C=C(C=C1)OCC1=CC=CC=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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